molecular formula C22H21ClN2O3 B330603 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B330603
M. Wt: 396.9 g/mol
InChI Key: IIDJQPZSIWETTM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a molecular formula of C22H21ClN2O3 and a molecular weight of 396.867 Da This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and a methoxy group attached to a benzylidene moiety, along with a pyrazolone core

Preparation Methods

The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzylidene intermediate: This step involves the reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.

    Cyclization to form the pyrazolone core: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazolone core through a cyclization reaction.

    Final modifications:

Chemical Reactions Analysis

4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The allyloxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the chloro group may enhance its binding affinity to certain targets .

Comparison with Similar Compounds

Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C22H21ClN2O3/c1-5-10-28-21-19(23)12-16(13-20(21)27-4)11-18-15(3)24-25(22(18)26)17-8-6-14(2)7-9-17/h5-9,11-13H,1,10H2,2-4H3/b18-11+

InChI Key

IIDJQPZSIWETTM-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=N2)C

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=N2)C

Origin of Product

United States

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